molecular formula C22H19N5OS B5238892 N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide

N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide

Cat. No.: B5238892
M. Wt: 401.5 g/mol
InChI Key: PXNHBQIFPFNIHJ-UHFFFAOYSA-N
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Description

N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide is a complex organic compound that features a benzothiadiazole moiety, an isoquinoline ring, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Benzothiadiazole Moiety: This can be achieved by reacting o-phenylenediamine with thionyl chloride in pyridine, yielding 2,1,3-benzothiadiazole.

    Synthesis of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    Coupling Reactions: The benzothiadiazole and isoquinoline intermediates are then coupled with a pyridine-4-carboxamide derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and benzothiadiazole moieties.

    Reduction: Reduction reactions can convert the nitro groups in the benzothiadiazole to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The benzothiadiazole moiety acts as an electron acceptor, while the isoquinoline and pyridine rings can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins and influence various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide is unique due to its combination of the benzothiadiazole, isoquinoline, and pyridine carboxamide groups. This structural complexity allows for diverse interactions with biological targets and materials, making it a versatile compound in both scientific research and industrial applications.

Properties

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5OS/c28-22(17-5-8-23-9-6-17)24-19-3-2-16-7-10-27(14-18(16)12-19)13-15-1-4-20-21(11-15)26-29-25-20/h1-6,8-9,11-12H,7,10,13-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNHBQIFPFNIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=NC=C3)CC4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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